molecular formula C14H19NO B2693326 [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 2209079-55-8

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol

Cat. No.: B2693326
CAS No.: 2209079-55-8
M. Wt: 217.312
InChI Key: XNUMZKXAUSEGGA-ZIAGYGMSSA-N
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Description

[(1S,6R)-2-Benzyl-2-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclo heptane ring system

Scientific Research Applications

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo heptanes . The reaction conditions often include the use of palladium catalysts and a variety of substrates to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Mechanism of Action

The mechanism by which [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,6R)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-11-14-9-13(14)7-4-8-15(14)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUMZKXAUSEGGA-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(N(C1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(N(C1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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